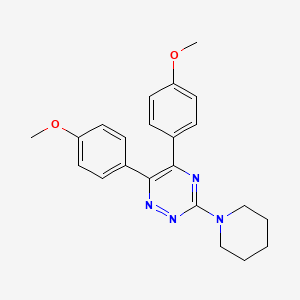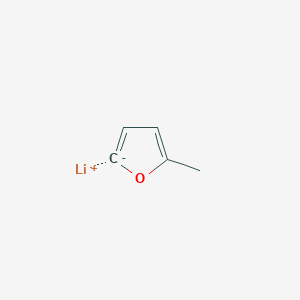
Lithium, (5-methyl-2-furanyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, (5-methyl-2-furanyl)-: is an organolithium compound with the molecular formula C5H5LiO and a molecular weight of 88.03 g/mol . This compound features a lithium atom bonded to a 5-methyl-2-furanyl group, which is a derivative of furan, a heterocyclic organic compound. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and their ability to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of lithium, (5-methyl-2-furanyl)- typically involves the reaction of 5-methyl-2-furanyl halides with lithium metal. The general reaction can be represented as: [ \text{R-X} + 2\text{Li} \rightarrow \text{R-Li} + \text{LiX} ] where R represents the 5-methyl-2-furanyl group and X is a halogen (usually bromine or iodine) . The reaction is carried out in anhydrous conditions using solvents like pentane or hexane to prevent the hydrolysis of the organolithium compound.
Industrial Production Methods: Industrial production of lithium, (5-methyl-2-furanyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to ensure the controlled addition of lithium metal to the 5-methyl-2-furanyl halide. The reaction is typically conducted under an inert atmosphere to prevent oxidation and moisture contamination.
化学反応の分析
Types of Reactions: Lithium, (5-methyl-2-furanyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the strong nucleophilic nature of the lithium atom, it can add to electrophilic carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in anhydrous ether or THF.
Substitution Reactions: Commonly involves halides or tosylates as electrophiles.
Coupling Reactions: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Furans: Formed from substitution reactions.
Biaryl Compounds: Formed from coupling reactions.
科学的研究の応用
Chemistry: Lithium, (5-methyl-2-furanyl)- is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.
Biology and Medicine:
Industry: In the industrial sector, lithium, (5-methyl-2-furanyl)- is used in the production of polymers and advanced materials. Its ability to form strong carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .
作用機序
The mechanism of action of lithium, (5-methyl-2-furanyl)- primarily involves its strong nucleophilic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
類似化合物との比較
Lithium, (2-furanyl)-: Similar structure but without the methyl group.
Lithium, (2-thienyl)-: Contains a thiophene ring instead of a furan ring.
Lithium, (2-pyridyl)-: Contains a pyridine ring instead of a furan ring.
Uniqueness: Lithium, (5-methyl-2-furanyl)- is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where the methyl group can provide additional stability or reactivity.
特性
CAS番号 |
54783-53-8 |
|---|---|
分子式 |
C5H5LiO |
分子量 |
88.1 g/mol |
IUPAC名 |
lithium;5-methyl-2H-furan-2-ide |
InChI |
InChI=1S/C5H5O.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1 |
InChIキー |
YOTJXKVWIFOAJG-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=CC=[C-]O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


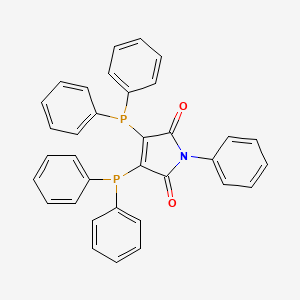
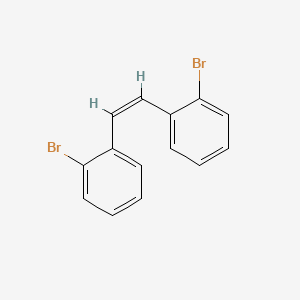
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
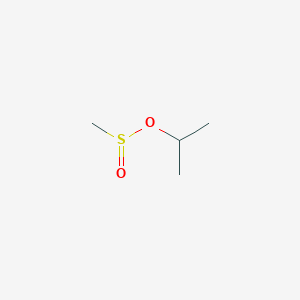
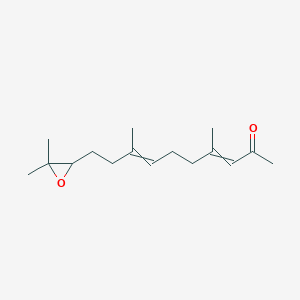
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
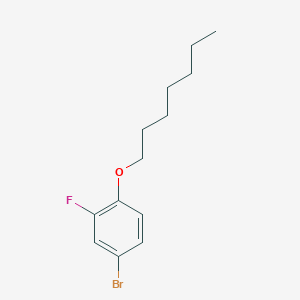
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)
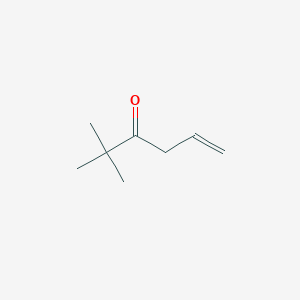
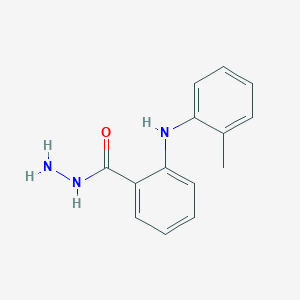
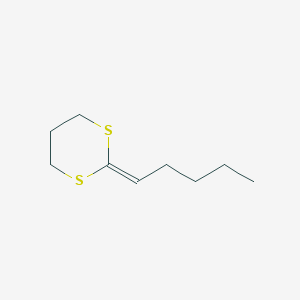
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)
